An In-depth Technical Guide to 2-(Trifluoromethoxy)fluorobenzene (CAS 2106-18-5)
An In-depth Technical Guide to 2-(Trifluoromethoxy)fluorobenzene (CAS 2106-18-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)fluorobenzene (CAS RN: 2106-18-5), a fluorinated aromatic compound of increasing interest in the chemical, pharmaceutical, and material science sectors. This document consolidates key physicochemical properties, safety and handling protocols, and detailed methodologies for its synthesis. The strategic importance of the trifluoromethoxy group in modifying molecular properties is discussed, highlighting the compound's role as a versatile intermediate in the synthesis of advanced materials and biologically active molecules.[1][2] While specific commercial end-products derived directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are prevalent in a range of modern agrochemicals and pharmaceuticals.
Physicochemical Properties
2-(Trifluoromethoxy)fluorobenzene is a colorless to almost colorless clear liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its application in chemical synthesis and material science.
| Property | Value | Reference |
| CAS Number | 2106-18-5 | [1] |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.10 g/mol | [1] |
| Boiling Point | 90 °C at 20 mm Hg (lit.); 105-106 °C (lit.) | |
| Density | 1.326 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.39 - 1.468 (lit.) | [1] |
| Flash Point | 198 °F | |
| Vapor Pressure | 24.3 mmHg at 25°C | |
| Storage Temperature | Room Temperature, Sealed in Dry |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) due to the coupling of the four aromatic protons with each other and with the fluorine atom on the ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the fluorine atom and the oxygen will also show characteristic shifts and coupling patterns.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethoxy group.
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. Key fragmentation patterns would likely involve the loss of the trifluoromethoxy group (-OCF₃) or cleavage of the ether bond.
Safety and Handling
2-(Trifluoromethoxy)fluorobenzene is classified as a flammable liquid and an irritant. Proper safety precautions are essential during its handling and use in a laboratory or industrial setting.
| Hazard Information | Details |
| Hazard Codes | Xi (Irritant), F (Flammable) |
| Risk Statements | R11 (Highly flammable), R36/37/38 (Irritating to eyes, respiratory system and skin) |
| Safety Statements | S16 (Keep away from sources of ignition), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) |
| RIDADR | UN 1993 |
Experimental Protocols: Synthesis
The synthesis of 2-(Trifluoromethoxy)fluorobenzene can be achieved via the trifluoromethoxylation of 2-fluorophenol. A general one-step process involves the reaction of a substituted phenol with a perhalomethane and hydrogen fluoride under pressure. The following protocol is adapted from established methods for the synthesis of aryl trifluoromethyl ethers.
Reaction: 2-Fluorophenol + CCl₄ + HF → 2-(Trifluoromethoxy)fluorobenzene
Materials and Equipment:
-
2-Fluorophenol
-
Carbon tetrachloride (CCl₄)
-
Anhydrous hydrogen fluoride (HF)
-
Hastelloy C bomb or a similar high-pressure reactor
-
Dry ice/acetone bath
-
Fluorotrichloromethane (for workup)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Charging the Reactor: In a 200 ml Hastelloy C bomb, charge 2-fluorophenol (0.07 mole) and carbon tetrachloride (0.21 mole).
-
Addition of HF: Seal the bomb and cool it in a dry ice/acetone bath. Carefully introduce anhydrous hydrogen fluoride (approx. 40 g) into the cooled reactor.
-
Reaction: Agitate the sealed reactor at 150°C for approximately 8 hours. The reaction proceeds under autogenous pressure.
-
Workup: After the reaction is complete, cool the reactor in an ice-water bath. Carefully vent any residual pressure. Dilute the reaction mixture with 50 ml of water and 50 ml of fluorotrichloromethane.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent (e.g., MgSO₄). The crude product can be purified by fractional distillation under reduced pressure to yield 2-(Trifluoromethoxy)fluorobenzene.
Applications in Research and Drug Development
The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry and agrochemical design due to its unique electronic properties and high lipophilicity. It can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, 2-(Trifluoromethoxy)fluorobenzene serves as a key building block for introducing the 2-fluoro-6-(trifluoromethoxy)phenyl moiety into more complex molecules.[1]
While a specific, commercialized drug or pesticide synthesized directly from 2-(Trifluoromethoxy)fluorobenzene is not prominently documented, its structural elements are found in various biologically active compounds. For instance, fluorinated phenyl ethers are integral components of certain herbicides and fungicides. The presence of both a fluorine atom and a trifluoromethoxy group on the same aromatic ring offers a unique combination of electronic and steric properties that can be exploited in the design of novel active ingredients.
Logical Relationship in Drug/Agrochemical Design:
The use of 2-(Trifluoromethoxy)fluorobenzene as a building block follows a logical progression in the development of new chemical entities.
Due to the lack of a specific end-product synthesized from this starting material in the available literature, a detailed signaling pathway cannot be provided. However, the general principle involves the final molecule, containing the fluorinated moiety, interacting with a specific biological target, such as an enzyme or receptor, to elicit a therapeutic or pesticidal effect. The unique properties conferred by the trifluoromethoxy group are intended to enhance this interaction and the overall performance of the molecule.
Conclusion
2-(Trifluoromethoxy)fluorobenzene is a valuable fluorinated intermediate with significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its physicochemical properties and the strategic importance of the trifluoromethoxy group make it a compound of interest for researchers and developers in these fields. While detailed spectral data and specific applications in commercial products are not widely published, the synthetic methodologies are established. Further research into the applications of this versatile building block is warranted to fully explore its potential in creating next-generation chemical products.


